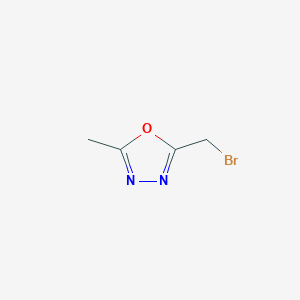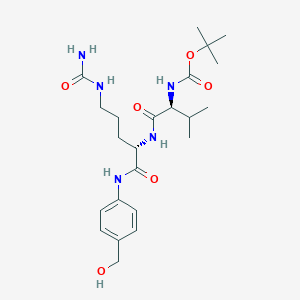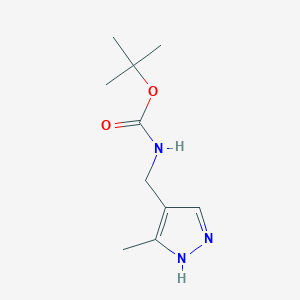
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol
Vue d'ensemble
Description
“1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” is a unique chemical compound with the empirical formula C11H14F2N2O and a molecular weight of 228.24 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” can be represented by the SMILES stringNc1cc(F)c(N2CCC(O)CC2)c(F)c1 . The InChI representation is 1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 . Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Fluorescence Probes for Cellular Analysis
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol derivatives have been utilized in the development of fluorescence probes for biological applications. Wang et al. (2016) synthesized a reversible fluorescent probe incorporating this compound, which displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. This probe was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions, demonstrating its potential for cellular analysis and redox biology studies (Wang, Ni, & Shao, 2016).
Gastric Antisecretory Agents
Compounds derived from 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol have shown potential as gastric antisecretory agents. Scott et al. (1983) reported on derivatives such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, which exhibited no anticholinergic activity, suggesting their utility in treating peptic ulcer disease without the undesirable side effects associated with anticholinergic drugs (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
GABA Uptake Inhibition
Research has shown that certain piperidinecarboxylic acids, closely related to 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol, act as potent inhibitors of GABA uptake. Ali et al. (1985) found that derivatives like N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid are specific and potent GABA-uptake inhibitors, with implications for the treatment of conditions such as epilepsy (Ali, Bondinell, Dandridge, Frazee, & Garvey, 1985).
Donor−Acceptor Interactions in Organic Electronics
The compound and its derivatives have been explored for their tunable donor−acceptor interactions, which are crucial in the development of organic electronics. McAdam et al. (2003) investigated a series of 4-substituted naphthalimides with ferrocenyl headgroups, demonstrating how these interactions influence the photophysical properties of organic materials. This research offers insights into designing more efficient organic semiconductors (McAdam, Morgan, Robinson, Simpson, & Rieger, 2003).
Molecular Docking and Anticancer Activity
Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine by various spectroscopic techniques and performed molecular docking studies to assess its anticancer activity. Their work highlights the potential of derivatives of 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol in the development of novel anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJERAZNCTCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)




![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)

